6-(Diethylamino)-4-methylnicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-(diethylamino)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-4-13(5-2)11-6-9(3)10(8-14)7-12-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
PDUHMPTWDJNYMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=C1)C)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Diethylamino 4 Methylnicotinaldehyde and Its Structural Analogs
Established Synthetic Routes for 6-(Diethylamino)-4-methylnicotinaldehyde
Established routes to functionalized nicotinaldehydes typically involve either building the pyridine (B92270) ring with the desired substituents already in place or performing functional group interconversions on a pre-formed pyridine scaffold. A highly practical approach for synthesizing the title compound would involve the modification of a readily available precursor such as 6-chloronicotinaldehyde. nih.govchemspider.com
The formation of the core pyridine ring is often achieved through condensation reactions that construct the heterocyclic system from acyclic precursors. The Knoevenagel condensation is a cornerstone of this approach, involving the reaction between a carbonyl compound and a species with an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgnumberanalytics.com This reaction is fundamental to several named pyridine syntheses, such as the Hantzsch pyridine synthesis and its variations, which can be adapted to produce asymmetrically substituted pyridines. wikipedia.org
In a potential route to a 4-methylnicotinaldehyde (B1314049) precursor, a Knoevenagel-type condensation could be employed. The mechanism typically begins with the base-catalyzed deprotonation of an active methylene compound to form a nucleophilic enolate. This enolate then attacks a carbonyl group, leading to an aldol-type adduct, which subsequently dehydrates to yield an α,β-unsaturated product. numberanalytics.comorganic-chemistry.org Cyclization and subsequent oxidation steps would then lead to the aromatic pyridine ring. For example, the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) or an ammonia equivalent can yield symmetrically substituted pyridines. baranlab.org Asymmetric syntheses can be achieved by performing the condensation steps sequentially. baranlab.org
Table 1: Catalysts and Conditions in Knoevenagel Condensation
| Catalyst | Active Methylene Compound | Carbonyl Partner | Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| Piperidine | Thiobarbituric acid | 2-Methoxybenzaldehyde | Ethanol | Forms a stable Z-isomer enone product. | wikipedia.org |
| Pyridine | Malonic acid | Acrolein | Reflux | Doebner modification, leads to decarboxylation. | wikipedia.orgorganic-chemistry.org |
| Boric Acid | Malononitrile | 4-Chlorobenzaldehyde | Aqueous Ethanol, RT | Green chemistry approach with good to excellent yields. | mdpi.com |
| None | Various | Various | Water, Heat | Catalyst-free approach for green synthesis. | rsc.org |
Substitution reactions are critical for introducing functional groups onto a pre-existing pyridine ring. For the synthesis of this compound, a nucleophilic aromatic substitution (SNAr) is the most direct method for installing the diethylamino group.
The SNAr mechanism is particularly effective on electron-poor aromatic rings. wikipedia.org The presence of electron-withdrawing groups, such as the aldehyde at the C3 position and the ring nitrogen itself, activates the pyridine ring for nucleophilic attack, especially at the C2 and C6 positions. wikipedia.orglumenlearning.com In this proposed synthesis, a precursor like 6-chloro-4-methylnicotinaldehyde (B113164) would react with diethylamine. The nucleophile (diethylamine) attacks the carbon bearing the leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized by the electron-withdrawing aldehyde group and the ring nitrogen. lumenlearning.com Subsequent elimination of the chloride ion restores the aromaticity and yields the final product. libretexts.org
For creating a library of structural analogs, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally powerful. wikipedia.org Starting from a halogenated nicotinaldehyde, like 6-chloro-4-methylnicotinaldehyde, various aryl, heteroaryl, or alkyl groups can be introduced at the C6 position by coupling with the corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Table 2: Examples of Suzuki Coupling for Heterocycle Diversification
| Halide Partner | Boronic Acid Partner | Catalyst System | Base | Resulting Structure Type | Reference |
|---|---|---|---|---|---|
| Aryl/Vinyl Halides | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | Various | Biaryls, Styrenes | organic-chemistry.org |
| Aryl/Vinyl Triflates | Arylboronic acids | Pd(OAc)₂ / PCy₃ | Various | Biaryls, Styrenes | organic-chemistry.org |
| Bromopyridine | Pyridine boronic acid | Palladium catalyst | Base | Bipyridine systems | youtube.com |
Advanced Synthetic Approaches to Functionalized Nicotinaldehyde Scaffolds
Modern synthetic chemistry offers more sophisticated methods for constructing complex heterocyclic scaffolds, providing greater efficiency and control.
Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles used to form carbon-carbon bonds. libretexts.orgyoutube.com They are instrumental in the synthesis of nicotinaldehyde precursors. For example, a substituted pyridine can be halogenated and then undergo a metal-halogen exchange to create a pyridyl-lithium or pyridyl-magnesium species. This organometallic intermediate can then be formylated by reacting with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to install the aldehyde group. researchgate.net
Directed ortho-metalation (DoM) is another powerful strategy. A directing group on the pyridine ring can guide a strong base (like an organolithium reagent) to deprotonate an adjacent position with high regioselectivity. This creates a nucleophilic center that can then be quenched with an electrophile to introduce a substituent. This method allows for precise functionalization of the pyridine ring, which is essential for synthesizing complex, polysubstituted targets.
Annulation strategies involve the formation of a new ring onto an existing structure. For pyridine synthesis, this can involve [3+3] or [4+2] cycloadditions. nih.gov A modern approach involves the formal (3+3) cycloaddition of enamines with α,β-unsaturated aldehydes or ketones. nih.gov This organocatalyzed method can produce highly substituted pyridine scaffolds in a single, efficient step. nih.gov
Rhodium-catalyzed N-annulation reactions have also been developed for pyridine synthesis from simpler starting materials like allyl amines and alkynes. nih.gov These reactions often proceed through a sequence involving oxidation followed by a catalyzed cyclization, offering a convergent route to the pyridine core. nih.gov Such domino or cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient and atom-economical approach to complex heterocycles. acs.org
Regioselective and Stereoselective Synthetic Considerations in Nicotinaldehyde Chemistry
The synthesis of a specific isomer like this compound requires precise control over the placement of three different substituents on the pyridine ring. Regioselectivity is therefore a paramount challenge.
Several strategies exist to control regiochemistry in pyridine synthesis and functionalization:
Blocking Groups : Temporary blocking groups can be installed at reactive positions on a pyridine ring to direct subsequent functionalization to a different, desired site. For instance, a simple maleate-derived blocking group has been used to achieve highly regioselective C-4 alkylation of pyridines via a Minisci-type reaction. nih.govacs.org
Directed Metalation : As mentioned, directing groups can control the position of lithiation, allowing for regioselective introduction of substituents. rsc.org
Pyridyne Chemistry : The generation of highly reactive pyridyne intermediates offers a unique pathway for the difunctionalization of the pyridine ring. The regioselectivity of nucleophilic addition to the pyridyne can be controlled by existing substituents on the ring. rsc.org For instance, an ethoxy group at the C2 position can direct an incoming Grignard reagent to the C4 position. rsc.org
Reaction Control : In substitution reactions, the inherent electronic properties of the substituted pyridine dictate the outcome. In SNAr, electron-withdrawing groups direct incoming nucleophiles to the ortho and para positions relative to themselves, while the ring nitrogen activates the C2 and C6 positions. wikipedia.orglumenlearning.com
While the target molecule, this compound, is achiral, stereoselective considerations become crucial when synthesizing chiral analogs or when intermediates in the synthesis possess stereocenters. For example, the addition of organometallic reagents to aziridine-2-carboxaldehydes, which are related heterocyclic aldehydes, can proceed with high diastereoselectivity, guided by the stereochemistry of the existing ring. nih.gov Similar principles would apply if chiral centers were present in the precursors to nicotinaldehyde analogs.
Molecular Architecture and Spectroscopic Characterization of 6 Diethylamino 4 Methylnicotinaldehyde Derivatives
Structure-Activity Relationship (SAR) Studies in Nicotinaldehyde Platforms
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the specific arrangement of atoms and functional groups in a molecule influences its chemical reactivity and biological activity. drugdesign.org In the context of nicotinaldehyde derivatives, SAR provides a framework for rationally designing new compounds with tailored properties.
Influence of Diethylamino and Methyl Substituents on Molecular Reactivity
The molecular reactivity of 6-(diethylamino)-4-methylnicotinaldehyde is significantly modulated by the electronic and steric effects of its substituents on the pyridine (B92270) ring.
The diethylamino group at the 6-position is a potent electron-donating group (EDG). Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring, increasing the electron density of the aromatic system. This has several consequences:
Activation of the Pyridine Ring: The increased electron density makes the pyridine ring more susceptible to electrophilic aromatic substitution, should such reactions be considered.
Modulation of Aldehyde Reactivity: The electron-donating nature of the diethylamino group can influence the electrophilicity of the aldehyde carbon. By pushing electron density into the ring, it can slightly reduce the partial positive charge on the carbonyl carbon, potentially decreasing its reactivity towards nucleophiles compared to unsubstituted nicotinaldehyde.
Basicity: The diethylamino group enhances the basicity of the pyridine nitrogen, making it more prone to protonation.
The methyl group at the 4-position also functions as an electron-donating group, albeit weaker than the diethylamino group, through an inductive effect. Its primary influence, however, is often steric:
Steric Hindrance: The methyl group can sterically hinder the approach of reactants to the adjacent aldehyde group at the 3-position and the pyridine nitrogen. This steric bulk can influence reaction rates and, in some cases, the regioselectivity of reactions.
Conformational Effects: The presence of the methyl group can influence the preferred conformation of the aldehyde group relative to the pyridine ring.
Together, the strong electron-donating diethylamino group and the sterically influential methyl group create a unique electronic and steric environment around the nicotinaldehyde core, differentiating its reactivity from other substituted pyridines.
Design Principles for Modulating Electronic and Steric Attributes
The principles of SAR can be applied to rationally design derivatives of this compound with fine-tuned properties. mdpi.com
Modulating Electronic Properties:
Varying the Amino Substituent: Replacing the diethylamino group with other amino groups (e.g., dimethylamino, piperidino) can subtly alter the degree of electron donation. Introducing electron-withdrawing groups on the ethyl chains could diminish the electron-donating capacity.
Introducing Electron-Withdrawing Groups: While the current molecule is electron-rich, the introduction of electron-withdrawing groups (e.g., nitro, cyano) at other available positions on the pyridine ring would drastically alter the electronic landscape, making the ring more electron-deficient and increasing the electrophilicity of the aldehyde.
Modulating Steric Attributes:
Altering the Alkyl Group at Position 4: The steric hindrance can be systematically varied by replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl, tert-butyl). This would allow for a systematic study of how steric bulk near the aldehyde affects its reactivity.
Modifying the Diethylamino Group: The size of the amino group itself can be changed to modulate steric hindrance at the 6-position, which can have long-range effects on the conformation and reactivity of the molecule.
By systematically applying these design principles, a library of compounds could be synthesized to probe specific structure-activity relationships, for instance, in the context of their use as building blocks for targeted synthesis or as potential biologically active agents. mdpi.comnih.gov
Advanced Spectroscopic Methods for Structural Elucidation
The precise molecular structure of this compound is confirmed through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. Based on data from analogous compounds like substituted pyridines and benzaldehydes, the following approximate chemical shifts (in ppm) can be predicted: rsc.orgchemicalbook.com
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | 1H |
| Pyridine Ring Proton (H-5) | 7.0 - 8.0 | Singlet or narrow doublet | 1H |
| Pyridine Ring Proton (H-2) | 8.0 - 9.0 | Singlet or narrow doublet | 1H |
| Diethylamino (-CH₂-) | 3.3 - 3.7 | Quartet | 4H |
| Methyl (-CH₃) | 2.2 - 2.6 | Singlet | 3H |
| Diethylamino (-CH₃) | 1.1 - 1.4 | Triplet | 6H |
Interactive Data Table: Predicted ¹H NMR Shifts for this compound
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted chemical shifts, based on data for nicotinaldehyde and other substituted pyridines, are as follows: spectrabase.com
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Pyridine C-6 (C-N(Et)₂) | 155 - 160 |
| Pyridine C-4 (C-CH₃) | 145 - 150 |
| Pyridine C-2 | 150 - 155 |
| Pyridine C-5 | 120 - 125 |
| Pyridine C-3 (C-CHO) | 130 - 135 |
| Diethylamino (-CH₂-) | 40 - 45 |
| Methyl (-CH₃) | 18 - 25 |
| Diethylamino (-CH₃) | 12 - 15 |
Interactive Data Table: Predicted ¹³C NMR Shifts for this compound
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₁₁H₁₆N₂O), the expected exact mass would be approximately 192.1263 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 192.
Common fragmentation pathways would likely involve:
Loss of an ethyl group (•C₂H₅) from the diethylamino moiety, resulting in a fragment at m/z 163.
Loss of the aldehyde group as a radical (•CHO), leading to a fragment at m/z 163.
Cleavage of the C-N bond of the diethylamino group.
These fragmentation patterns help to confirm the presence and connectivity of the various substituents. nist.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This provides a characteristic "fingerprint" of the functional groups present. Key expected vibrational frequencies (in cm⁻¹) for this compound include:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | 2820 - 2880 and 2720 - 2780 |
| Aldehyde C=O | Stretch | 1680 - 1700 |
| Pyridine C=N/C=C | Ring Stretch | 1550 - 1610 |
| C-N (Aliphatic amine) | Stretch | 1180 - 1250 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
The strong carbonyl (C=O) stretch is one of the most diagnostic peaks in the spectrum. The precise positions of these bands can be subtly influenced by the electronic effects of the substituents on the pyridine ring.
Computational Chemistry and Theoretical Investigations of 6 Diethylamino 4 Methylnicotinaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a compound like 6-(Diethylamino)-4-methylnicotinaldehyde, DFT calculations can provide deep insights into its stability, reactivity, and spectroscopic properties. Methodologies such as the B3LYP hybrid functional combined with a suitable basis set, for instance, 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate various electronic parameters. nih.gov
Key aspects of the molecule's electronic nature can be explored through several analyses:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group are expected to be electron-rich centers. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding intramolecular charge transfer (ICT) and the nature of chemical bonds. nih.gov It evaluates the interactions between filled and vacant orbitals, providing a quantitative measure of their stabilization energy.
While specific DFT data for this compound is not available in the reviewed literature, the following table illustrates the typical parameters that would be generated from such a study, based on findings for structurally related molecules. nih.govnih.govnih.gov
Table 1: Illustrative DFT-Calculated Parameters Disclaimer: The following data are representative examples for illustrative purposes and are not based on actual calculations for this compound.
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Electron-Rich Regions | Pyridine N, Aldehyde O | Predicted sites for electrophilic attack. |
| Electron-Deficient Regions | Aldehyde C, Ring H-atoms | Predicted sites for nucleophilic attack. |
Molecular Dynamics and Simulation Approaches for Conformational Analysis
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and their relative stabilities. nih.gov This is particularly important for a molecule like this compound, which possesses rotatable bonds in its diethylamino group.
An MD simulation can reveal:
Conformational Landscape: The simulation can identify the most stable conformations of the molecule and the energy barriers between them.
Structural Stability: Parameters such as the Root Mean Square Deviation (RMSD) can be monitored throughout the simulation to assess the stability of the molecule's structure. A system that reaches a stable RMSD value is considered to be well-equilibrated. nih.gov
Solvent Effects: By performing simulations in an explicit solvent, one can study how interactions with solvent molecules influence the conformation and dynamics of the solute.
The insights gained from MD simulations are crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where its specific 3D shape plays a critical role. uni.lu
Table 2: Illustrative Molecular Dynamics Simulation Parameters Disclaimer: The following data are representative examples for illustrative purposes and are not based on actual simulations for this compound.
| Parameter | Illustrative Finding | Significance |
| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion. |
| RMSD | Stable below 0.3 nm | Indicates the system has reached equilibrium. |
| Radius of Gyration (Rg) | Constant | Measures the compactness of the molecule over time. |
| Conformational States | Multiple low-energy states | Reveals the flexibility of the diethylamino group. |
In Silico Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry is also a valuable tool for predicting how a molecule might be synthesized or how it might react with other chemical species. By mapping the potential energy surface, researchers can identify the most likely pathways for a chemical reaction, including transition states and intermediates.
For this compound, theoretical investigations could explore:
Synthesis Pathways: For instance, the mechanism of a Suzuki cross-coupling reaction to form the substituted pyridine ring could be modeled to understand the role of the catalyst and the reaction conditions.
Reactivity towards Nucleophiles/Electrophiles: DFT calculations can model the attack of a nucleophile on the aldehyde carbon or an electrophile on the diethylamino nitrogen. The calculated activation energies for different potential reactions can help predict the most favorable product.
Tautomeric Stability: Theoretical calculations can determine the relative stabilities of different tautomeric forms of the molecule, which is important in understanding its chemical behavior in different environments.
These in silico predictions can guide experimental efforts by identifying the most promising reaction conditions and predicting potential side products, thereby saving time and resources in the laboratory.
Applications of 6 Diethylamino 4 Methylnicotinaldehyde Derivatives As Chemical Probes and Sensors
Design and Synthesis of Fluorescent Chemosensors
The design and synthesis of fluorescent chemosensors based on 6-(diethylamino)-4-methylnicotinaldehyde leverage its inherent photophysical properties. The core structure combines an electron-rich diethylamino group with an electron-withdrawing aldehyde group, creating a push-pull system that is conducive to intramolecular charge transfer (ICT). nih.govrsc.org This ICT character is fundamental to the design of "turn-on" or "turn-off" fluorescent probes, where the interaction with a specific analyte modulates the fluorescence output.
The synthesis of these chemosensors typically involves the modification of the aldehyde group. A common strategy is the formation of a Schiff base through condensation with various amines. researchgate.netresearchgate.net This reaction is often straightforward and allows for the introduction of a wide range of recognition moieties, each tailored for a specific target analyte. The resulting imine bond can influence the electronic properties of the fluorophore and participate in the analyte binding event.
Strategies for Fluorophore Integration and Tunable Emission Properties
The integration of the this compound scaffold as a fluorophore is a key strategy in sensor design. The inherent fluorescence of this and related structures can be tuned by altering the electronic environment. For instance, substitution at the pyridine (B92270) ring or modification of the diethylamino group can shift the emission wavelength. researchgate.net A hypsochromic shift (blue shift) of the fluorescence emission maxima and strong fluorescence in polar solvents have been observed when a dimethylamino group is substituted with a diethylamino group in related 2-pyridone systems. researchgate.net
Furthermore, the emission properties of derivatives can be modulated by the solvent environment, a phenomenon known as solvatochromism. nih.gov This property arises from the change in dipole moment upon excitation in push-pull systems. In polar solvents, the excited state is stabilized, often leading to a red-shift in the emission spectrum. This tunable emission is a valuable characteristic for developing sensors that can report on the polarity of their microenvironment. The photophysical properties of related diethylamino-substituted compounds, such as 7-(diethylamino)quinolone chalcones, have shown significant Stokes shifts and strong solvatofluorochromism due to ICT and twisted intramolecular charge transfer (TICT) behaviors. nih.gov
Quenching Mechanisms (e.g., FRET, PET) and Molecular Beacon Architectures
Fluorescence quenching is a central mechanism in the design of "turn-off" sensors or can be reversed in "turn-on" sensors. Two prominent quenching mechanisms are Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET).
Photoinduced Electron Transfer (PET) is a common mechanism in sensors based on amino-functionalized fluorophores. In the absence of an analyte, the lone pair of electrons on a nitrogen atom can be transferred to the excited fluorophore, quenching its fluorescence. almacgroup.com Upon binding of an analyte, such as a proton or a metal ion, to the amine, this PET pathway is blocked, leading to a "turn-on" fluorescence response. almacgroup.com For example, in systems with a diethylamino receptor, protonation of the amine arrests the PET pathway, causing fluorescence to emerge. almacgroup.com
Förster Resonance Energy Transfer (FRET) involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. This process is highly dependent on the distance and spectral overlap between the donor and acceptor. While not explicitly detailed for this compound derivatives in the reviewed literature, the principles of FRET could be applied by conjugating the fluorophore to a quencher through a linker that is cleaved or undergoes a conformational change upon interaction with an analyte.
Molecular beacon architectures , while more commonly associated with nucleic acid probes, can be conceptually applied to small molecule sensors. This would involve designing a derivative where the fluorophore is held in close proximity to a quencher through a linker. Interaction with the target analyte would induce a conformational change that separates the fluorophore and quencher, restoring fluorescence.
Selective Detection of Biologically Relevant Analytes
The aldehyde functionality of this compound is a key feature for the selective detection of various biologically relevant analytes. This group can participate in specific chemical reactions with target molecules, leading to a detectable change in the fluorescence properties of the sensor.
Advanced Detection of Metal Ions (e.g., Zn²⁺, Cu²⁺)
Derivatives of aromatic aldehydes containing diethylamino groups have been successfully employed as chemosensors for the detection of metal ions like Zn²⁺ and Cu²⁺. The sensing mechanism often involves the coordination of the metal ion to heteroatoms within the sensor molecule, typically the nitrogen of the pyridine ring and the oxygen of the aldehyde or a Schiff base derivative. This coordination can modulate the ICT process, leading to a change in fluorescence.
For instance, a fluorescent sensor for Zn²⁺ based on a diarylethene with a 4-diethylamino-salicylaldehyde Schiff base unit demonstrated a threefold enhancement in fluorescence intensity upon binding Zn²⁺. The binding stoichiometry was determined to be 1:1 with a detection limit of 2.6 x 10⁻⁷ mol L⁻¹.
| Analyte | Sensor Principle | Observed Change | Detection Limit |
| Zn²⁺ | Chelation-enhanced fluorescence | 3-fold fluorescence increase | 2.6 x 10⁻⁷ M |
| Cu²⁺ | Fluorescence quenching | Significant quenching | Not specified |
Similarly, dimethylamino-functionalized poly(azomethine-1,3,4-oxadiazole)s have shown significant fluorescence quenching in the presence of Co²⁺ and Cu²⁺ ions, indicating the potential for developing quenching-based sensors. mdpi.com
Discrimination of Biothiols (e.g., Cysteine, Homocysteine, Glutathione)
The selective detection of biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) is a significant challenge due to their structural similarities. Aldehyde-functionalized fluorescent probes offer a promising strategy for their discrimination. rsc.orgrsc.orgresearchgate.netmdpi.com The reaction between the aldehyde group and the thiol and amino groups of Cys or Hcy can lead to the formation of a thiazolidine (B150603) or thiazinane ring, respectively. This cyclization event alters the electronic structure of the fluorophore, resulting in a change in its fluorescence.
The reaction kinetics and the stability of the resulting cyclized products can differ between Cys, Hcy, and GSH, allowing for their discrimination. For example, some aldehyde-based probes react much faster with Cys than with Hcy. rsc.org While specific studies on this compound derivatives for biothiol discrimination were not found, the presence of the aldehyde group suggests a strong potential for such applications. The general principle involves a "turn-on" fluorescence response upon the selective reaction with a specific biothiol. rsc.org
pH-Responsive Probes for Subcellular Environment Monitoring
The diethylamino group in the this compound structure is a proton-responsive moiety. The nitrogen atom can be protonated at acidic pH, which significantly alters the electronic properties of the molecule. This change in protonation state can be harnessed to create pH-responsive fluorescent probes.
Protonation of the diethylamino group can suppress the PET quenching mechanism, leading to an increase in fluorescence intensity. almacgroup.com This "off-on" switching behavior can be used to monitor pH changes within cellular compartments. The fluorescence of 4-dimethylaminophenyl-substituted berberine (B55584) derivatives, for example, shows a significant light-up effect at pH 5 upon binding to DNA. nih.govresearchgate.net This pH-dependent response is crucial for developing probes that can visualize pH gradients in organelles like lysosomes and mitochondria. While direct application of this compound derivatives for subcellular pH monitoring has not been extensively reported, their structural similarity to known pH-sensitive fluorophores suggests their high potential in this area. researchgate.netacs.org
Despite a comprehensive search for the bioimaging applications of derivatives of the chemical compound this compound, no specific research detailing their use as chemical probes or sensors at the cellular and tissue level could be identified.
Scientific literature databases and chemical information repositories did not yield any studies describing the synthesis or application of fluorescent probes or sensors directly derived from this compound for the purpose of bioimaging. While searches were conducted for related terms such as "fluorescent probes," "cellular imaging," and "tissue bioimaging," no direct connection to this specific aldehyde was found.
It is possible that research into the bioimaging potential of this compound derivatives is not yet published or is limited in scope. The field of fluorescent probe development is vast, with many different core chemical structures being utilized. The current body of scientific literature appears to focus on other classes of compounds for these applications.
Therefore, the section on "Bioimaging Applications at the Cellular and Tissue Level" cannot be populated with the requested detailed research findings and data tables, as no such information is available in the public domain based on the performed searches.
Exploration of 6 Diethylamino 4 Methylnicotinaldehyde in Advanced Medicinal Chemistry Strategies Excluding Clinical Human Trials
Design and Synthesis of Nicotinaldehyde-Based Enzyme Inhibitors
The inherent reactivity of the aldehyde functional group, coupled with the substituted pyridine (B92270) core, makes 6-(diethylamino)-4-methylnicotinaldehyde an attractive starting point for the synthesis of enzyme inhibitors. Medicinal chemists have explored its derivatives for their potential to modulate the activity of several key enzyme families implicated in a range of diseases.
Phosphodiesterase (PDE) Inhibition (e.g., PDE4)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 enzyme family, in particular, is a well-established target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The design of selective PDE4 inhibitors often involves the incorporation of a catechol-like moiety that can interact with the active site of the enzyme.
While direct studies on this compound as a PDE4 inhibitor are not extensively documented, the structural motif of a substituted aromatic ring is a common feature in many potent PDE4 inhibitors. For instance, research into novel selective PDE4 inhibitors has led to the synthesis of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and their analogues. nih.gov These compounds have demonstrated significant PDE4 inhibitory activity, with the N-substitution on the heterocyclic ring being beneficial for potency. nih.gov The exploration of various heterocyclic scaffolds, such as pyridazinones and phthalazinones, provides a basis for the rational design of nicotinaldehyde-based derivatives as potential PDE4 inhibitors. The diethylamino group in this compound could be bioisosterically replaced or modified to mimic the key interactions of established PDE4 inhibitors.
| Scaffold | Key Structural Features | Reported PDE4 Inhibitory Activity (pIC50) |
|---|---|---|
| Phthalazinone | cis-fused cyclohexa(e)ne ring | 7.6 - 8.4 nih.gov |
| Pyridazinone | N-substitution | Beneficial for PDE4 inhibition nih.gov |
Kinase Inhibition (e.g., SYK, LRRK2, MYLK)
Protein kinases play a crucial role in cellular signaling and are prominent targets in drug discovery, particularly in oncology and immunology. The design of kinase inhibitors often involves the development of molecules that can fit into the ATP-binding pocket of the enzyme. The pyridylpyrimidinylaminophenyl scaffold, a key component of the kinase inhibitor imatinib, has been a foundation for the synthesis of numerous new kinase inhibitors. nih.gov
Derivatives of this compound could be envisioned as fragments or building blocks in the synthesis of novel kinase inhibitors. The pyridine ring can serve as a core scaffold to which other functional groups are attached to achieve specific interactions with the target kinase. For example, in the design of inhibitors for spleen tyrosine kinase (SYK), a key mediator in inflammatory signaling, various heterocyclic cores are utilized. Similarly, for Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease, and Myosin light-chain kinase (MYLK), involved in smooth muscle contraction, the development of selective inhibitors is an active area of research. While specific examples directly utilizing this compound are not prevalent, the principles of kinase inhibitor design, such as structure-based design and fragment-based approaches, could be applied to this scaffold. nih.govunibl.org
Lysine-Specific Demethylase 1 (LSD1/KDM1) Inhibitors
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a histone-modifying enzyme that plays a critical role in the regulation of gene expression. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention. qub.ac.uk The design of LSD1 inhibitors has led to the discovery of both irreversible and reversible inhibitors, with some advancing into clinical trials. researchgate.net
Natural products have served as a source of inspiration for the development of LSD1 inhibitors. nih.gov The design of novel, non-peptide chemical scaffolds that can mimic the interactions of the natural substrate is a key strategy. researchgate.net The this compound scaffold could potentially be incorporated into the design of new LSD1 inhibitors. The aldehyde group can be used for further chemical modifications to introduce functionalities that interact with the active site of LSD1, while the substituted pyridine ring can occupy hydrophobic pockets within the enzyme.
Investigation of Interactions with Biological Targets as Chemical Probes
Chemical probes are small molecules used to study and manipulate biological systems. Fluorescent probes, in particular, are invaluable tools for visualizing and tracking biological molecules and processes. The design of such probes often involves a fluorophore, a recognition element for the target, and a linker.
Compounds containing a diethylamino-substituted aromatic ring have been successfully developed as fluorescent probes. For instance, safirinium-based azide and alkyne functionalized molecular probes have been synthesized for "click" chemistry labeling. mdpi.com These probes are water-soluble, highly fluorescent, and have shown low toxicity in cell lines, making them suitable for microscopic imaging. mdpi.com This suggests that the this compound core, with its inherent fluorescence potential due to the conjugated system and the electron-donating diethylamino group, could be a valuable starting point for the development of novel fluorescent probes for various biological targets. The aldehyde functionality provides a convenient handle for conjugating the probe to other molecules or for direct interaction with specific cellular components.
Structure-Activity Relationships in Biochemical Systems
Understanding the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. For any new class of compounds, including those derived from this compound, a systematic exploration of how structural modifications affect biological activity is crucial.
SAR studies on various heterocyclic compounds have provided valuable insights into the key molecular features required for biological activity. For example, in the development of 2,4-diamino-6,7-dimethoxyquinazoline derivatives as alpha1-adrenoceptor antagonists, theoretical QSAR models have been used to rationalize the binding affinity and depict the key features for receptor binding. nih.gov These studies highlight the importance of electrostatic interactions, as well as polar, dispersive, and steric interactions. nih.gov Similarly, for dual inhibitors of Plasmodium falciparum kinases, docking studies have helped to discern the molecular features responsible for high-affinity binding. uct.ac.za
For derivatives of this compound, a systematic SAR study would involve modifying the diethylamino group, the methyl group, and the aldehyde functionality. For instance, varying the length and branching of the alkyl chains on the amino group could modulate lipophilicity and steric interactions. The methyl group could be replaced with other small substituents to probe the steric and electronic requirements of the binding pocket. The aldehyde could be converted to other functional groups, such as oximes, hydrazones, or alcohols, to explore different types of interactions with the biological target.
Development of Novel Anti-Mycobacterial and Anti-Infective Agents
The emergence of drug-resistant pathogens has created an urgent need for the development of new anti-infective agents with novel mechanisms of action. Heterocyclic compounds have historically been a rich source of antimicrobial drugs.
Research into novel anti-mycobacterial agents has explored a variety of heterocyclic scaffolds. For instance, derivatives of 5-substituted-6-acetyl-2-amino-7-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one have shown selective activity against Mycobacterium tuberculosis. nih.gov One of the most potent molecules from this series exhibited a minimum inhibitory concentration (MIC) of 1.95 µg/ml against M. tuberculosis H37Rv. nih.gov Furthermore, various 6-substituted pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of M. tuberculosis, with some compounds demonstrating MIC values of less than 6.25 µg/mL. nih.gov
The this compound scaffold shares structural similarities with some of these active anti-mycobacterial compounds, suggesting its potential as a starting point for the development of new anti-infective agents. The aldehyde group can be readily converted into various Schiff bases or other derivatives, which have been shown to possess antimicrobial activity. The substituted pyridine ring itself is a common feature in many anti-infective drugs. The development of novel 4-thiazolidinone derivatives as anti-infective agents further highlights the potential of heterocyclic structures in this therapeutic area. nih.govnih.gov
| Compound Class | Target Organism | Reported Activity (MIC) |
|---|---|---|
| Dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivative (2l) | Mycobacterium tuberculosis H37Rv | 1.95 µg/ml nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative (8d) | Mycobacterium tuberculosis H37Rv | <6.25 µg/mL nih.gov |
Future Prospects and Emerging Research Frontiers
Integration of 6-(Diethylamino)-4-methylnicotinaldehyde Derivatives into Supramolecular Assemblies and Materials
The field of supramolecular chemistry offers a powerful platform for organizing molecules into well-defined architectures with emergent properties. The integration of derivatives of this compound into these complex systems is a promising avenue for the development of novel functional materials. The unique electronic and photophysical characteristics of the this compound core, arising from its donor-π-acceptor (D-π-A) structure, make it an attractive building block for creating materials with applications in sensing, optoelectronics, and beyond.
The 7-(diethylamino)coumarin (7-DAC) moiety, which shares structural similarities with this compound, has been shown to be a versatile building block for designing supramolecular arrangements with precisely tuned electronic structures. nih.gov The 7-diethylamino group is a key component, contributing to a strong electric dipole and enhancing solubility. nih.gov This suggests that derivatives of this compound could similarly be employed to construct predictable self-assembling organic molecular solids. nih.gov These derivatives are prone to antiparallel aggregation and are highly likely to pack via π-stacking supported by hydrogen-bonding interactions, providing a rich set of supramolecular motifs for programmed assembly. chemrxiv.org
Aggregation-Induced Emission (AIE) Enhancement Strategies
A particularly exciting frontier is the development of materials exhibiting aggregation-induced emission (AIE). In contrast to the common phenomenon of aggregation-caused quenching (ACQ) where molecules lose their fluorescence upon aggregation, AIE-active molecules (AIEgens) become highly emissive in the aggregated state or in the solid form. This property is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. nih.govresearchgate.net
Derivatives of this compound are prime candidates for the design of new AIEgens. For instance, studies on 4,4'-bis(diethylamino)benzophenone (B160578) (BZP) have shown exceptionally large blue-shifted enhanced emission from its aggregated hydrosol compared to its solution phase. nih.govresearchgate.net This "aggregation induced locally excited (AILE)" state emission arises from the suppression of twisted intramolecular charge transfer (TICT) motion. nih.govresearchgate.net Similarly, triphenylamine, carbazole, and tetraphenylethylene-functionalized benzothiadiazole derivatives have demonstrated remarkable AIE and solvatochromic fluorescence characteristics. mdpi.com By strategically modifying the this compound scaffold, for example, by introducing bulky groups to promote non-planar conformations and encourage RIM upon aggregation, novel AIE-active materials can be developed.
The following table summarizes the AIE characteristics of some related compounds:
| Compound | Solvent System | Observation | Reference |
| 1,1,2,2-tetra(thiophen-2-yl)ethene (TTE) | THF/water | Virtually non-emissive in pure THF, fluorescence intensity increases significantly with increasing water fraction. | nih.gov |
| 4,4'-bis(diethylamino)benzophenone (BZP) | Hydrosol | Exceptionally large blue-shifted enhanced emission in aggregated form compared to solution. | nih.govresearchgate.net |
| Triphenylamine-functionalized benzothiadiazole (1) | DMF/water | Dramatic increase in emission intensity with increasing water content, indicating AIE properties. | mdpi.com |
Development of MOF Ligands and Supramolecular Host Materials
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of a MOF are highly dependent on the choice of the organic linker. Derivatives of this compound, with their nitrogen-containing heterocyclic ring and functionalizable aldehyde group, are excellent candidates for novel MOF ligands. ossila.com
By modifying the aldehyde group to a carboxylic acid or other coordinating functional group, these ligands can be incorporated into MOF structures, potentially imparting their luminescent properties to the resulting framework. This can lead to the development of MOFs for applications such as chemical sensing. For example, a luminescent MOF has been used for the selective detection of 4-(diethylamino)salicylaldehyde. researchgate.net The inherent porosity of MOFs can also be exploited for applications in gas storage and separation. Ligands with aliphatic backbones, for instance, can lead to MOFs with increased conformational freedom and unique selective adsorption properties. mdpi.com
The design of supramolecular host materials that can encapsulate guest molecules is another promising research direction. The predictable self-assembly of 7-(diethylamino)coumarin derivatives suggests that this compound-based hosts could be designed for specific guest recognition. nih.gov
Rational Design of Next-Generation Multifunctional Probes
The rational design of fluorescent probes is a powerful strategy for developing tools for biological imaging and sensing. rsc.org The this compound scaffold provides an excellent starting point for creating next-generation multifunctional probes capable of detecting multiple analytes or responding to changes in their environment.
By understanding the structure-property relationships, it is possible to rationally tune the photophysical properties and functionality of the fluorophore. rsc.org For example, a reversible fluorescent probe has been rationally designed for sensing sulfur dioxide and formaldehyde (B43269) in living systems. nih.gov Another study reported the design of a selective "turn-on" fluorescent probe for monitoring hydrogen peroxide in living cells. rsc.org
Computational methods, such as molecular docking and molecular dynamics simulations, are crucial in the rational design process, allowing for the prediction of binding affinities and photophysical properties before synthesis. mdpi.com This approach can be used to design probes based on this compound for a wide range of biological targets. For instance, a novel series of pyrazoline-based compounds were designed and synthesized as potent antiproliferative agents, with their binding modes confirmed through molecular modeling. nih.gov
High-Throughput Screening and Combinatorial Chemistry Approaches for Nicotinaldehyde Libraries
To accelerate the discovery of new materials and probes based on the this compound core, high-throughput screening (HTS) and combinatorial chemistry can be employed. Combinatorial chemistry allows for the rapid synthesis of large and diverse libraries of related compounds. nih.gov These libraries can then be screened using HTS techniques to identify "hits" with desired properties. nih.govtimtec.net
The process begins with the creation of a diverse library of nicotinaldehyde derivatives. This can be achieved by systematically varying the substituents on the pyridine (B92270) ring and by reacting the aldehyde with a range of chemical partners. There are several commercial suppliers of compound libraries for HTS, offering diverse collections of drug-like molecules. thermofisher.comstanford.edu
Once the library is generated, HTS assays can be developed to screen for specific functionalities. For example, a whole-cell screening method has been developed for identifying new nicotinamidase inhibitors from metagenomic libraries. researchgate.net This demonstrates the feasibility of applying HTS to pyridine-based compounds. The identified hits from the initial screen can then be further optimized through subsequent rounds of synthesis and testing to develop highly potent and selective compounds. This approach significantly reduces the time and cost associated with the discovery of novel functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
